Cas no 2138434-04-3 (4-(3-Acetylphenyl)thiophene-3-carbaldehyde)

4-(3-Acetylphenyl)thiophene-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2138434-04-3
- EN300-745618
- 4-(3-acetylphenyl)thiophene-3-carbaldehyde
- 4-(3-Acetylphenyl)thiophene-3-carbaldehyde
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- Inchi: 1S/C13H10O2S/c1-9(15)10-3-2-4-11(5-10)13-8-16-7-12(13)6-14/h2-8H,1H3
- InChI Key: IOMRMLVASPHBRR-UHFFFAOYSA-N
- SMILES: S1C=C(C=O)C(=C1)C1C=CC=C(C(C)=O)C=1
Computed Properties
- Exact Mass: 230.04015073g/mol
- Monoisotopic Mass: 230.04015073g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 277
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.4Ų
- XLogP3: 2.4
4-(3-Acetylphenyl)thiophene-3-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-745618-2.5g |
4-(3-acetylphenyl)thiophene-3-carbaldehyde |
2138434-04-3 | 95% | 2.5g |
$2100.0 | 2024-05-23 | |
Enamine | EN300-745618-0.5g |
4-(3-acetylphenyl)thiophene-3-carbaldehyde |
2138434-04-3 | 95% | 0.5g |
$1027.0 | 2024-05-23 | |
Enamine | EN300-745618-0.05g |
4-(3-acetylphenyl)thiophene-3-carbaldehyde |
2138434-04-3 | 95% | 0.05g |
$900.0 | 2024-05-23 | |
Enamine | EN300-745618-1.0g |
4-(3-acetylphenyl)thiophene-3-carbaldehyde |
2138434-04-3 | 95% | 1.0g |
$1070.0 | 2024-05-23 | |
Enamine | EN300-745618-10.0g |
4-(3-acetylphenyl)thiophene-3-carbaldehyde |
2138434-04-3 | 95% | 10.0g |
$4606.0 | 2024-05-23 | |
Enamine | EN300-745618-0.25g |
4-(3-acetylphenyl)thiophene-3-carbaldehyde |
2138434-04-3 | 95% | 0.25g |
$985.0 | 2024-05-23 | |
Enamine | EN300-745618-0.1g |
4-(3-acetylphenyl)thiophene-3-carbaldehyde |
2138434-04-3 | 95% | 0.1g |
$943.0 | 2024-05-23 | |
Enamine | EN300-745618-5.0g |
4-(3-acetylphenyl)thiophene-3-carbaldehyde |
2138434-04-3 | 95% | 5.0g |
$3105.0 | 2024-05-23 |
4-(3-Acetylphenyl)thiophene-3-carbaldehyde Related Literature
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Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
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Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
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Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
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5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
Additional information on 4-(3-Acetylphenyl)thiophene-3-carbaldehyde
4-(3-Acetylphenyl)thiophene-3-carbaldehyde: A Comprehensive Overview
The compound 4-(3-Acetylphenyl)thiophene-3-carbaldehyde, identified by the CAS number 2138434-04-3, is a highly specialized organic molecule with significant potential in various fields of research and application. This compound belongs to the class of thiophene derivatives, which have garnered considerable attention in recent years due to their unique electronic properties and versatile chemical functionalities. The structure of this molecule comprises a thiophene ring substituted with an acetylphenyl group at the 4-position and a carbaldehyde group at the 3-position, making it a valuable compound for both academic and industrial purposes.
Recent studies have highlighted the importance of thiophene derivatives in material science, particularly in the development of advanced materials such as organic semiconductors and optoelectronic devices. The presence of the carbaldehyde group in 4-(3-Acetylphenyl)thiophene-3-carbaldehyde introduces additional reactivity and functionality, enabling its use as a building block in the synthesis of more complex molecules. Researchers have explored its potential as a precursor for synthesizing heterocyclic compounds, which are widely used in pharmaceuticals, agrochemicals, and electronic materials.
In the field of drug discovery, this compound has shown promise as a lead molecule for developing bioactive agents. Its unique structure allows for interactions with various biological targets, making it a candidate for further exploration in medicinal chemistry. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound with specific proteins, paving the way for its application in therapeutic interventions.
The synthesis of 4-(3-Acetylphenyl)thiophene-3-carbaldehyde involves a multi-step process that typically includes nucleophilic substitution, oxidation, and coupling reactions. These steps require precise control over reaction conditions to ensure high yield and purity. Recent innovations in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.
In terms of spectroscopic analysis, this compound exhibits characteristic absorption bands in UV-Vis spectroscopy due to its conjugated system. These properties make it suitable for applications in sensing technologies and as a component in light-harvesting materials. Additionally, its thermal stability has been tested under various conditions, demonstrating its suitability for high-temperature applications.
The environmental impact of synthesizing and using this compound has also been a topic of recent research. Efforts are being made to develop greener synthesis routes that minimize waste and reduce energy consumption. This aligns with global initiatives towards sustainable chemistry practices.
In conclusion, 4-(3-Acetylphenyl)thiophene-3-carbaldehyde is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As advancements in chemical synthesis and materials science continue to evolve, this compound is expected to play an even more significant role in driving innovation and discovery.
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